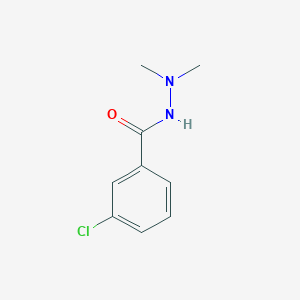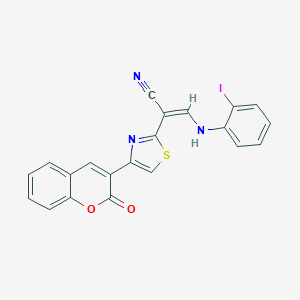![molecular formula C31H25N3O4 B378712 N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE](/img/structure/B378712.png)
N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE is a complex organic compound with the molecular formula C31H27N3O3 and a molecular weight of 489.579 g/mol . This compound is characterized by the presence of a benzamide group, a dibenzyl group, and an isoindole moiety, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Acetylation: The isoindole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Benzamide Group: The acetylated isoindole is reacted with benzoyl chloride to form the benzamide group.
Introduction of the Dibenzyl Group: Finally, the dibenzyl group is introduced through a nucleophilic substitution reaction using dibenzylamine and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzamide
- N,N-dibenzyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}benzamide
Uniqueness
N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE is unique due to its specific structural features, including the acetyl group attached to the isoindole moiety
Properties
Molecular Formula |
C31H25N3O4 |
|---|---|
Molecular Weight |
503.5g/mol |
IUPAC Name |
N,N-dibenzyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C31H25N3O4/c35-28(21-34-30(37)24-15-7-8-16-25(24)31(34)38)32-27-18-10-9-17-26(27)29(36)33(19-22-11-3-1-4-12-22)20-23-13-5-2-6-14-23/h1-18H,19-21H2,(H,32,35) |
InChI Key |
XCDNYGVCCIJTTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethylbenzenesulfonate](/img/structure/B378630.png)
![1-[(2,1,3-Benzothiadiazol-4-ylimino)methyl]-2-naphthol](/img/structure/B378631.png)
![[1-[(E)-[(5-methyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzenesulfonate](/img/structure/B378632.png)
![[1-[(E)-[(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzenesulfonate](/img/structure/B378633.png)
![[1-[(E)-[(4-oxo-5-propyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] benzenesulfonate](/img/structure/B378634.png)

![3-anilino-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378641.png)
![2-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]-3-(3-butoxyanilino)acrylonitrile](/img/structure/B378643.png)
![3-(4-Bromoanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378644.png)

![3-(2-Iodoanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378650.png)

![3-(4-Iodoanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378653.png)
![3-(3,4-dichloroanilino)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378654.png)
